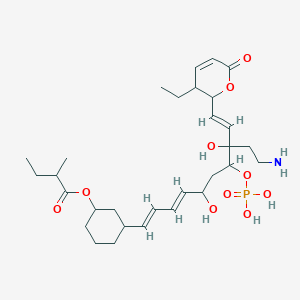
Phosphazomycin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphazomycin C2 is a novel antibiotic compound that has gained significant attention in recent years due to its potential in treating bacterial infections. It belongs to the phosphonate family of antibiotics and is structurally similar to fosfomycin, a broad-spectrum antibiotic commonly used in clinical settings. Phosphazomycin C2 has shown promising results in preclinical studies and is currently being investigated for its potential in clinical applications.
Applications De Recherche Scientifique
Isolation and Structure
Phosphazomycin C2, part of the phosphazomycin C complex, was isolated as a component of an antifungal antibiotic complex produced by Streptomyces sp. HK-803. Its structure was elucidated through various spectroscopic methods, highlighting its significance in antimicrobial research (Tomiya, Uramoto, & Isono, 1990).
Combinatorial Biosynthesis
In the realm of antitumor research, rebeccamycin, an indolocarbazole alkaloid with antitumor properties, has been generated through combinatorial biosynthesis involving the reconstitution of its biosynthetic pathway. This pathway includes elements related to phosphazomycin, showcasing the potential of such compounds in developing novel antitumor agents (Sánchez et al., 2005).
Fosfomycin and Related Research
Although not directly about Phosphazomycin C2, studies on fosfomycin, a related compound, provide insights into the broader context of phosphonic acid derivatives in antimicrobial and antitumor research. Fosfomycin has been explored for its effectiveness against various infections beyond the urinary tract, demonstrating the versatility of phosphonic acid compounds in treating diverse bacterial infections (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Potential in Drug Delivery
Research on filamentous bacteriophages as targeted drug carriers indicates the potential of using such carriers for delivering drugs like phosphazomycin. This approach offers an innovative method for targeted therapy in bacterial infections, suggesting a new avenue for phosphazomycin derivatives in medical applications (Yacoby, Shamis, Bar, Shabat, & Benhar, 2006).
Genetic Manipulation in Biosynthesis
Studies on manipulating the biosynthetic process of compounds similar to phosphazomycin, such as phoslactomycins, highlight the advances in genetic engineering to produce analogs with potentially enhanced biological activities. This research underscores the importance of genetic manipulation in creating novel compounds with improved efficacy and specificity (Ghatge, Palaniappan, Das Choudhuri, & Reynolds, 2006).
Propriétés
Numéro CAS |
126605-70-7 |
|---|---|
Nom du produit |
Phosphazomycin C2 |
Formule moléculaire |
C30H48NO10P |
Poids moléculaire |
613.7 g/mol |
Nom IUPAC |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
Clé InChI |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
SMILES isomérique |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES canonique |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Autres numéros CAS |
126688-54-8 |
Synonymes |
Phosphazomycin C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



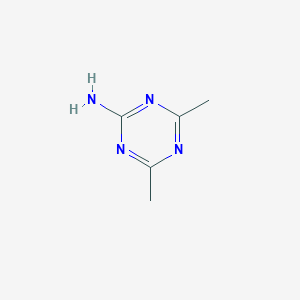
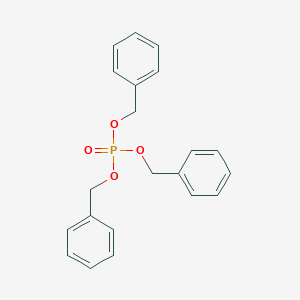
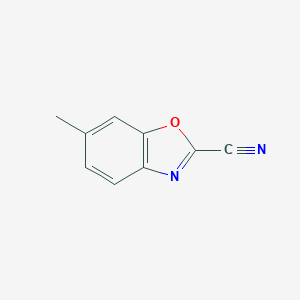
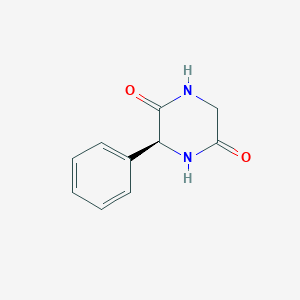
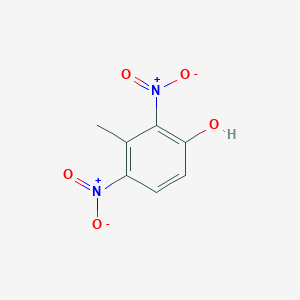
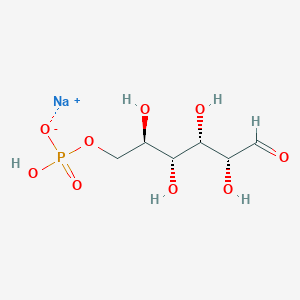
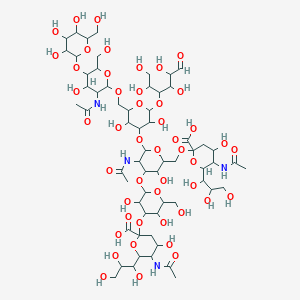
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
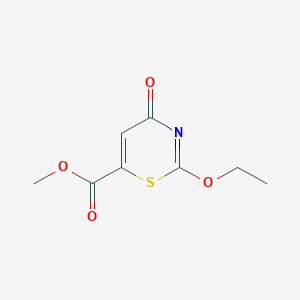

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)
![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)